Spiropyran hexyl methacrylate

Description

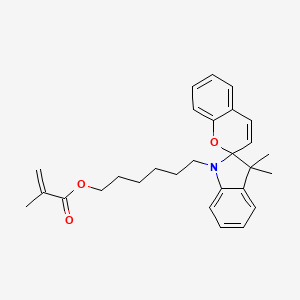

Spiropyran hexyl methacrylate (SP-HMA) is a photoresponsive polymerizable monomer characterized by a spiropyran moiety conjugated to a hexyl methacrylate group. The spiropyran unit undergoes reversible photoisomerization between a neutral closed-ring form (SP) and a charged open-ring merocyanine form (MCH⁺ or MCH⁺(SO₃⁻)) under specific wavelengths of light, enabling dynamic changes in polarity, hydrophobicity, and charge . This property makes SP-HMA a critical component in light-activated polymeric hydrogels for applications such as mechanical actuation, drug delivery, and smart coatings . SP-HMA is synthesized by functionalizing spiropyran with a methacrylate group, allowing copolymerization with monomers like N-isopropylacrylamide (NIPAAm) to form stimuli-responsive networks .

Properties

Molecular Formula |

C28H33NO3 |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

6-(3',3'-dimethylspiro[chromene-2,2'-indole]-1'-yl)hexyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C28H33NO3/c1-21(2)26(30)31-20-12-6-5-11-19-29-24-15-9-8-14-23(24)27(3,4)28(29)18-17-22-13-7-10-16-25(22)32-28/h7-10,13-18H,1,5-6,11-12,19-20H2,2-4H3 |

InChI Key |

TUAKFBZCIRNGPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCN1C2=CC=CC=C2C(C13C=CC4=CC=CC=C4O3)(C)C |

Origin of Product |

United States |

Biological Activity

Spiropyran hexyl methacrylate (SP-HMA) is a compound that exhibits unique biological activities due to its photochromic properties and potential applications in drug delivery systems. This article reviews the biological activity of SP-HMA, focusing on its mechanisms, applications, and recent research findings.

Overview of Spiropyran Compounds

Spiropyrans are dynamic organic molecules known for their reversible isomerization between the closed spiropyran (SP) form and the open merocyanine (MC) form upon exposure to UV light. This property allows them to respond to various environmental stimuli, making them suitable for applications in drug delivery and biosensing . The incorporation of hexyl methacrylate enhances the stability and functionality of spiropyran derivatives.

The biological activity of SP-HMA is primarily attributed to its ability to undergo structural changes in response to light. Upon UV irradiation, the spiropyran structure opens up to form the merocyanine, which has different solubility and reactivity properties. This transformation can be harnessed for controlled drug release, where the encapsulated drug is released upon light activation .

Photoresponsive Drug Delivery Systems

SP-HMA has been utilized in developing photoresponsive drug delivery systems. These systems allow for spatiotemporal control over drug release, particularly in targeted therapies such as cancer treatment. For example, studies have shown that SP-based micelles can encapsulate hydrophobic drugs like doxorubicin (DOX), with enhanced cytotoxicity observed when exposed to UV light .

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of SP-HMA on various cell lines. In vitro studies demonstrated that SP-HMA exhibits negligible toxicity at millimolar concentrations in macrophage and epithelial cells, indicating good biocompatibility . However, significant cytotoxicity was observed at higher concentrations (10 mM), particularly when combined with UV irradiation, which enhances the release of encapsulated drugs .

Table 1: Summary of Cytotoxicity Studies

| Cell Line | Concentration (mM) | UV Irradiation | Cytotoxicity Observed |

|---|---|---|---|

| Macrophage | 1 | No | Negligible |

| Epithelial | 1 | No | Negligible |

| HeLa | 10 | Yes | Significant |

| WI-38 | 10 | Yes | Significant |

Applications in Biomedical Fields

The unique properties of SP-HMA make it a promising candidate for various biomedical applications:

- Biosensing : The low cytotoxicity and responsiveness to light make SP derivatives suitable for biosensing applications where real-time monitoring is required.

- Tissue Engineering : The ability to control cell behavior through light exposure can be beneficial in tissue engineering scaffolds.

- Anticancer Therapies : By utilizing the photoresponsive characteristics, SP-HMA can be employed in targeted cancer therapies where localized drug release is critical.

Case Study 1: Controlled Release of Doxorubicin

In a study by Shen et al. (2015), SP-based micelles were loaded with DOX and tested for cytotoxicity against HeLa cells. The results indicated that micelles exhibited enhanced cytotoxic effects under UV light compared to non-irradiated controls, confirming the potential of SP-HMA for phototriggered drug delivery .

Case Study 2: Biocompatibility Assessment

A comprehensive assessment of SP derivatives' biocompatibility was conducted using various cell lines. The findings revealed that SP-HMA showed minimal cytotoxic effects at lower concentrations, supporting its use in biomedical applications where biocompatibility is crucial .

Scientific Research Applications

Smart Materials

Spiropyran hexyl methacrylate has been incorporated into polymer matrices to create smart materials that respond to external stimuli such as light, temperature, and pH. These materials exhibit unique properties such as color change and mechanical actuation.

- Photoresponsive Hydrogels : Research indicates that spiropyran-based hydrogels can function as photoresponsive valves in microfluidic systems. These hydrogels expand or contract in response to light, allowing for precise control of fluid flow (Sugiura et al., 2009; Schiphorst et al., 2015) .

- Dynamic Materials : Spiropyran-functionalized polymers have been developed to create dynamic materials capable of switching states under specific conditions. For instance, studies show that immobilized spiropyrans exhibit greater stability compared to their free counterparts, making them suitable for applications requiring repeated switching cycles without significant degradation .

Sensor Applications

This compound has been explored for use in sensor technologies due to its ability to change color in response to environmental stimuli.

- Chemical Sensors : Spiropyran-doped poly(methyl methacrylate) matrices have been utilized for sensor applications that detect specific external stimuli such as light and temperature changes. The unique vibrational spectra observed in these matrices confirm the presence of both SP and MC isoforms, indicating their potential as responsive sensors .

- Mechano-responsive Sensing : Recent advancements have demonstrated that spiropyran-based polymers can exhibit force-induced fluorescence spectrum shifts, allowing for the development of mechano-responsive sensors capable of detecting mechanical stress .

Fabrication of Spiropyran-Functionalized Fibers

A study focused on the fabrication of spiropyran-functionalized poly(methyl methacrylate) fibers using Forcespinning® technology. The results showed that fibers produced under optimal conditions exhibited smooth morphology and significant photochromic properties, confirming the potential application of these fibers as probes in micro/nanofiber structures .

| Parameter | Optimal Value |

|---|---|

| Spinneret Rotational Rate | 3000 rpm |

| Internal Needle Diameter | 0.35 mm (23 G) |

| Polymer Concentration | 15 wt% |

Development of Photo-Responsive Soft Polymers

Research has demonstrated the synthesis of spiropyran-containing hydrogels that exhibit efficient photo-switching capabilities when incorporated into poly(N-isopropylacrylamide) networks. These materials are particularly promising for biomedical applications due to their biomimetic characteristics and responsiveness to light .

Chemical Reactions Analysis

Photoisomerization Between Spiropyran (SP) and Merocyanine (MC) Forms

Spiropyran hexyl methacrylate undergoes reversible photoisomerization , a hallmark of its photochromic behavior. This reaction involves the cleavage of the C-O spiro bond under UV light (300–360 nm), forming the merocyanine (MC) isomer, which exhibits distinct optical properties. The process is reversed upon exposure to visible light (500–600 nm), restoring the SP form .

Key Mechanistic Features :

-

UV Light Activation : The SP form (colorless) transitions to MC (colored) via a ring-opening electrocyclic reaction .

-

Visible Light Reversion : MC reverts to SP through a [4π] electrocyclic ring-closing reaction .

-

Spectroscopic Shifts : Absorption maxima shift from ~360 nm (SP) to ~600 nm (MC), enabling applications in optical sensing .

| Property | SP Form | MC Form |

|---|---|---|

| Absorption Maximum (nm) | ~360 | ~600 |

| Fluorescence | Weak | Strong |

| Hydrophilicity | Lower | Higher |

Hydrolytic Degradation

This compound undergoes hydrolysis , particularly in its MC form, leading to irreversible breakdown. The reaction is pH-dependent:

-

Neutral/Basic pH : MC is susceptible to hydrolysis due to the phenolate oxygen’s nucleophilic attack by water, forming hydrolysis products .

-

Acidic pH : Protonation stabilizes MC (MCH⁺), reducing hydrolysis rates .

Kinetic Data :

| pH | Dominant Reaction | Stability of MC Form |

|---|---|---|

| 0 | MC→MCH⁺ (Protonated) | Highly Stable |

| 7 | MC→Hydrolysis Products | Unstable |

| 14 | MC→Hydrolysis Products | Unstable |

Mechanochemical Ring-Opening

This compound exhibits mechanochemical activation when incorporated into polymers like PMMA. Mechanical stress induces ring-opening to the MC form, enabling strain-responsive applications .

Critical Parameters :

Comparison with Similar Compounds

Structural and Functional Analogues

Spiropyran Methacrylates with Ionic Modifications

- Sulfonated Spiropyran Methacrylate : A derivative incorporating a sulfonate group transitions from a zwitterionic merocyanine [MCH⁺(SO₃⁻)] to a negatively charged spiropyran [SP(SO₃⁻)] upon UV irradiation. This contrasts with SP-HMA, which shifts from cationic MCH⁺ to neutral SP, highlighting divergent charge-regulation mechanisms under light .

- Charge Dynamics : SP-HMA’s net charge remains neutral in the closed state, while sulfonated variants retain negative charges, affecting ion transport in hydrogels .

Conventional Methacrylates

- Hexyl Methacrylate (HMA): Lacks the spiropyran group, rendering it non-photoresponsive. HMA is primarily hydrophobic and used in polymersomes for drug encapsulation. SP-HMA, however, combines HMA’s hydrophobicity with light-triggered permeability changes via spiropyran isomerization .

- Methyl Methacrylate (MMA): A rigid, non-responsive polymer used in plastics and coatings. Unlike SP-HMA, MMA lacks functional groups for dynamic behavior .

pH-Responsive Methacrylates

- Imidazolyl-Functionalized Methacrylates : Derivatives like 6-(1H-imidazol-1-yl)hexyl methacrylate exhibit pH-dependent conformational changes due to protonation/deprotonation of imidazole groups. SP-HMA, in contrast, relies on light-induced structural changes, offering orthogonal stimulus control .

Photoresponsive Behavior

- Kinetics and Efficiency : SP-HMA exhibits faster isomerization kinetics in hydrophobic environments (e.g., hexyl chains) compared to bulkier methacrylates like benzyl methacrylate .

Polymerization and Material Properties

- Copolymer Compatibility: SP-HMA is copolymerized with NIPAAm for thermo- and photoresponsive hydrogels, whereas sulfonated spiropyran methacrylates require ionic comonomers for charge balance .

- Mechanical Performance: SP-HMA-based hydrogels show superior light-triggered actuation stress (∼5 kPa) compared to non-photoresponsive methacrylate copolymers (e.g., MMA-based systems) .

Q & A

Q. Can SHM be functionalized for dual pH/light-responsive systems, and what challenges arise in dual-stimuli integration?

- Methodology : Co-polymerize SHM with pH-sensitive monomers (e.g., 4-vinylpyridine). Challenges include overlapping stimuli effects (e.g., protonation competing with isomerization). Use time-resolved spectroscopy to decouple responses. Example: pH-triggered swelling in hydrogels can modulate spiropyran accessibility to light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.